molecular formula C16H19N3O5S B453409 diethyl 3-methyl-5-(1-methyl-1H-pyrazole-5-carboxamido)thiophene-2,4-dicarboxylate CAS No. 494217-19-5

diethyl 3-methyl-5-(1-methyl-1H-pyrazole-5-carboxamido)thiophene-2,4-dicarboxylate

Cat. No.: B453409
CAS No.: 494217-19-5
M. Wt: 365.4g/mol
InChI Key: WPYLGNKZUJQFOT-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-(1-methyl-1H-pyrazole-5-carboxamido)thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a pyrazole moiety and ester groups

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of pyrazole, a class of compounds known for their diverse pharmacological effects

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with targets . This compound may interact with its targets in a similar manner, but more research is needed to confirm this.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . This suggests that this compound may also be involved in complex biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-(1-methyl-1H-pyrazole-5-carboxamido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactionsThe ester groups are usually introduced via esterification reactions using diethyl oxalate or similar reagents under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-(1-methyl-1H-pyrazole-5-carboxamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the ester groups may produce diols .

Scientific Research Applications

Diethyl 3-methyl-5-(1-methyl-1H-pyrazole-5-carboxamido)thiophene-2,4-dicarboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-methyl-5-(1-methyl-1H-pyrazole-5-carboxamido)thiophene-2,4-dicarboxylate is unique due to the combination of a thiophene ring with a pyrazole moiety and ester groups. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

diethyl 3-methyl-5-[(2-methylpyrazole-3-carbonyl)amino]thiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-5-23-15(21)11-9(3)12(16(22)24-6-2)25-14(11)18-13(20)10-7-8-17-19(10)4/h7-8H,5-6H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYLGNKZUJQFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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